![molecular formula C13H28O3Si B14319396 Ethyl 3-ethyl-2-methyl-3-[(trimethylsilyl)oxy]pentanoate CAS No. 112611-66-2](/img/structure/B14319396.png)
Ethyl 3-ethyl-2-methyl-3-[(trimethylsilyl)oxy]pentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-ethyl-2-methyl-3-[(trimethylsilyl)oxy]pentanoate is an ester compound characterized by its unique structure, which includes an ethyl group, a methyl group, and a trimethylsilyl group. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-ethyl-2-methyl-3-[(trimethylsilyl)oxy]pentanoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to drive the reaction to completion .
Industrial Production Methods
Industrial production of this ester may involve more efficient catalytic processes and continuous flow reactors to optimize yield and purity. The use of advanced purification techniques such as distillation and crystallization ensures the final product meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-ethyl-2-methyl-3-[(trimethylsilyl)oxy]pentanoate can undergo various chemical reactions, including:
Hydrolysis: Breaking down into the corresponding carboxylic acid and alcohol in the presence of water and an acid or base catalyst.
Reduction: Converting the ester into an alcohol using reducing agents like lithium aluminum hydride.
Substitution: Replacing the trimethylsilyl group with other functional groups under specific conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed
Hydrolysis: Corresponding carboxylic acid and ethanol.
Reduction: Corresponding alcohol.
Substitution: Products vary based on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-ethyl-2-methyl-3-[(trimethylsilyl)oxy]pentanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Wirkmechanismus
The mechanism of action of ethyl 3-ethyl-2-methyl-3-[(trimethylsilyl)oxy]pentanoate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The trimethylsilyl group can enhance the compound’s stability and reactivity, facilitating its role in various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl acetate: A simpler ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester with a fruity smell, used in flavorings and perfumes.
Uniqueness
Ethyl 3-ethyl-2-methyl-3-[(trimethylsilyl)oxy]pentanoate stands out due to its trimethylsilyl group, which imparts unique chemical properties and reactivity compared to simpler esters. This makes it valuable in specialized applications where enhanced stability and reactivity are required .
Eigenschaften
CAS-Nummer |
112611-66-2 |
|---|---|
Molekularformel |
C13H28O3Si |
Molekulargewicht |
260.44 g/mol |
IUPAC-Name |
ethyl 3-ethyl-2-methyl-3-trimethylsilyloxypentanoate |
InChI |
InChI=1S/C13H28O3Si/c1-8-13(9-2,16-17(5,6)7)11(4)12(14)15-10-3/h11H,8-10H2,1-7H3 |
InChI-Schlüssel |
WTLTVVWEORKYEX-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC)(C(C)C(=O)OCC)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


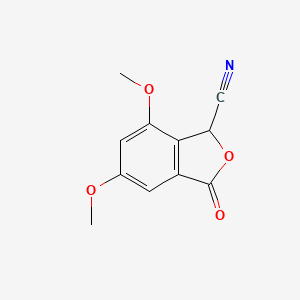
![5-[2-(Naphthalen-1-yl)ethyl]furan-2-carbaldehyde](/img/structure/B14319318.png)
![5,7-Bis(4-chlorophenyl)-3,4-dihydro-2H-oxepino[2,3-b]pyrrol-2-one](/img/structure/B14319323.png)
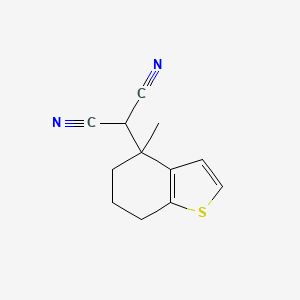

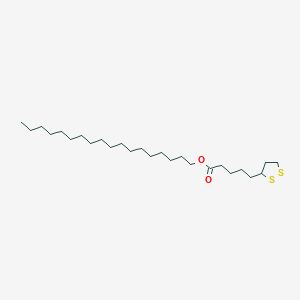
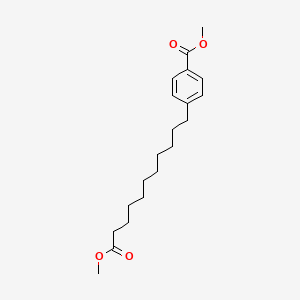
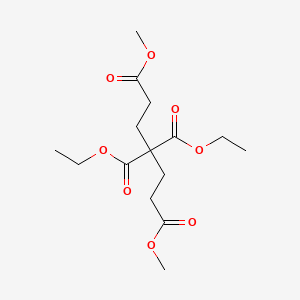
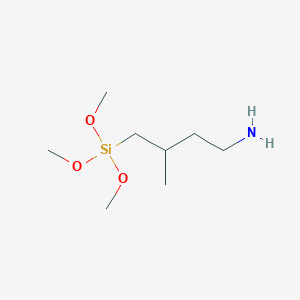


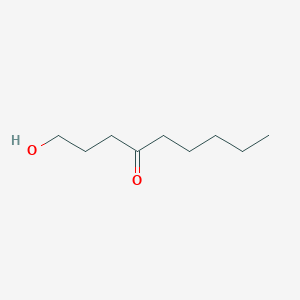

![4-[6-(4-Nitrophenyl)hexa-1,3,5-triyn-1-yl]aniline](/img/structure/B14319408.png)
